molecular formula C7H11Cl2NO B8656108 3,3-Dichloro-5,5-dimethylpiperidin-2-one CAS No. 63624-43-1

3,3-Dichloro-5,5-dimethylpiperidin-2-one

Cat. No.: B8656108
CAS No.: 63624-43-1
M. Wt: 196.07 g/mol
InChI Key: ZAKYENDYKUVXTA-UHFFFAOYSA-N
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Description

3,3-Dichloro-5,5-dimethylpiperidin-2-one is a six-membered heterocyclic compound featuring a ketone group (piperidin-2-one core) with two chlorine atoms at the 3,3-positions and two methyl groups at the 5,5-positions. The dichloro and dimethyl substituents likely influence its reactivity, solubility, and stability, making it a candidate for halogenation reactions or as a building block in alkaloid synthesis .

Properties

CAS No.

63624-43-1

Molecular Formula

C7H11Cl2NO

Molecular Weight

196.07 g/mol

IUPAC Name

3,3-dichloro-5,5-dimethylpiperidin-2-one

InChI

InChI=1S/C7H11Cl2NO/c1-6(2)3-7(8,9)5(11)10-4-6/h3-4H2,1-2H3,(H,10,11)

InChI Key

ZAKYENDYKUVXTA-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C(=O)NC1)(Cl)Cl)C

Origin of Product

United States

Comparison with Similar Compounds

1,3-Dichloro-5,5-dimethylhydantoin (DCDMH)

  • Structural Differences: DCDMH (CAS 118-52-5) is a five-membered hydantoin ring with 1,3-dichloro and 5,5-dimethyl substituents, whereas the target compound has a six-membered piperidinone ring with 3,3-dichloro and 5,5-dimethyl groups . The hydantoin ring contains two nitrogen atoms, while the piperidinone has one nitrogen and one ketone oxygen.
  • Physicochemical Properties: Property DCDMH Inferred for 3,3-Dichloro-5,5-dimethylpiperidin-2-one Molecular Formula C₅H₆Cl₂N₂O₂ C₇H₁₀Cl₂NO (estimated) Molecular Weight 197.02 g/mol ~210–220 g/mol (estimated) Melting Point 132–134°C Likely higher due to larger ring (speculative) Water Solubility Practically insoluble Moderately lipophilic (logP ~1.5–2.0 inferred) Reactivity Releases Cl₂ in water Potential stability in aqueous media (unconfirmed)
  • Applications: DCDMH is widely used as a halogen donor in chlorination reactions (e.g., chlorolactonizations) and as a disinfectant due to its controlled chlorine release . The target compound’s six-membered ring may offer enhanced stability in organic solvents, making it suitable for pharmaceutical intermediates or asymmetric catalysis .

3,3-Dichloro-5,5-dimethylhydantoin

  • Structural Similarity :
    • Shares the 3,3-dichloro and 5,5-dimethyl substitution pattern with the target compound but retains the hydantoin core .
  • Reactivity: Used in the synthesis of agelastatin A analogs via halogenation, indicating that the 3,3-dichloro configuration is reactive in electrophilic substitutions . The piperidinone analog may exhibit slower reaction kinetics due to reduced ring strain compared to the hydantoin.

2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)

  • Functional Comparison: DDQ is a chlorinated quinone oxidant used in dehydrogenation and oxidation reactions (e.g., converting alcohols to ketones) . While structurally distinct, the dichloro groups in both compounds may participate in electron-deficient reactions. However, the target compound lacks the electron-withdrawing cyano groups of DDQ, limiting its oxidative utility .

3-{4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}-5,5-dimethyl-2-cyclohexen-1-one

  • The addition of a piperazinyl-pyridinyl group in this compound highlights the versatility of dimethyl-substituted ketones in drug discovery.

Key Research Findings and Limitations

  • Reactivity Trends: Chlorine positioning (1,3 vs. 3,3) significantly impacts reactivity. DCDMH’s 1,3-dichloro configuration facilitates chlorine release, whereas 3,3-dichloro compounds may favor intramolecular stabilization .
  • Safety Considerations :

    • DCDMH is combustible and reacts with water to release toxic gases (Cl₂, phosgene). Similar precautions may apply to the target compound, though direct data is lacking .
  • Data Gaps: Limited experimental data exists for 3,3-Dichloro-5,5-dimethylpiperidin-2-one. Properties and applications are inferred from analogs like DCDMH and hydantoins.

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